molecular formula C13H12ClNO2 B8455135 2-Chloro-3-(4-methoxybenzyloxy)pyridine

2-Chloro-3-(4-methoxybenzyloxy)pyridine

Cat. No.: B8455135
M. Wt: 249.69 g/mol
InChI Key: FXOPVDHAXAEGHD-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methoxybenzyloxy)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 4-methoxybenzyloxy group at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The 4-methoxybenzyloxy group enhances solubility in organic solvents and may influence binding interactions in medicinal chemistry contexts, while the chlorine atom provides a reactive site for further functionalization, such as cross-coupling reactions or nucleophilic substitutions .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-3-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C13H12ClNO2/c1-16-11-6-4-10(5-7-11)9-17-12-3-2-8-15-13(12)14/h2-8H,9H2,1H3

InChI Key

FXOPVDHAXAEGHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural analogs of 2-chloro-3-(4-methoxybenzyloxy)pyridine vary primarily in substituent type, position, and electronic properties. Key compounds for comparison include:

Compound Name Molecular Formula Substituents Key Structural Differences
This compound C₁₃H₁₁ClNO₂ (assumed) 2-Cl, 3-(4-MeO-BnO) Benchmark compound
6-Chloro-2-iodo-3-(4-methoxybenzyloxy)pyridine C₁₃H₁₁ClINO₂ 6-Cl, 2-I, 3-(4-MeO-BnO) Iodo substituent introduces heavier halogen, altering reactivity
4-Chloro-3-methoxy-2-methylpyridine C₇H₈ClNO 4-Cl, 3-MeO, 2-Me Methoxy and methyl groups at adjacent positions; lacks benzyloxy moiety
2-Chloro-3-(trifluoromethyl)pyridine C₆H₃ClF₃N 2-Cl, 3-CF₃ Trifluoromethyl group (strong electron-withdrawing effect)
3-Benzoyl-2-chloro-4-(4-methoxyphenyl)pyridine C₁₉H₁₅ClNO₂ 2-Cl, 3-benzoyl, 4-(4-MeO-Ph) Benzoyl group replaces benzyloxy, altering steric and electronic profiles

Physicochemical Properties

  • Melting Points: Compounds with rigid substituents (e.g., benzoyl groups in ) exhibit higher melting points (~268–287°C), while alkyl or methoxy groups (e.g., 4-chloro-3-methoxy-2-methylpyridine ) may lower melting points due to reduced crystallinity.
  • Solubility: The 4-methoxybenzyloxy group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-polar analogs like 2-chloro-3-(trifluoromethyl)pyridine .

Research Findings and Challenges

  • Yield Optimization : Synthesis of analogs like 3-benzoyl-2-chloro-4-(4-methoxyphenyl)pyridine achieves modest yields (24–49%), highlighting challenges in steric control and purification .
  • Green Chemistry : Sodium hypochlorite-based oxidation () offers an eco-friendly alternative to toxic reagents like DDQ, though scalability remains a concern .

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